4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is a chemical compound with the molecular formula C13H20N2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperidine ring substituted with dimethyl groups and a sulfonyl group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline typically involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride, followed by the introduction of an aniline group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group plays a crucial role in the binding affinity and specificity of the compound. Additionally, the piperidine ring may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
- 4-((2-Aminoethyl)benzenesulfonamide
Uniqueness
4-(((3,5-Dimethylpiperidin-1-yl)sulfonyl)methyl)aniline is unique due to the presence of the 3,5-dimethylpiperidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H22N2O2S |
---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)sulfonylmethyl]aniline |
InChI |
InChI=1S/C14H22N2O2S/c1-11-7-12(2)9-16(8-11)19(17,18)10-13-3-5-14(15)6-4-13/h3-6,11-12H,7-10,15H2,1-2H3 |
InChI Key |
NRWSPBARUKVJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.